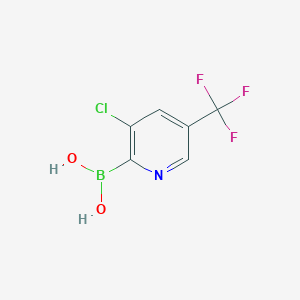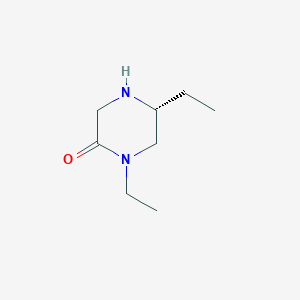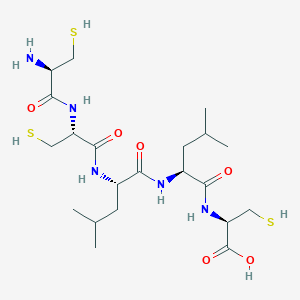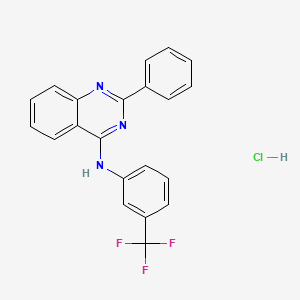![molecular formula C30H30BrNO5 B12631496 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol CAS No. 946534-31-2](/img/structure/B12631496.png)
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a piperidine ring, and a benzopyrano-benzoxepine core, making it an interesting subject for chemical research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol typically involves multi-step organic reactions. The process begins with the bromination of a phenyl precursor, followed by the introduction of the piperidine ring through nucleophilic substitution. The benzopyrano-benzoxepine core is then constructed via cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be utilized to scale up the production process efficiently.
化学反応の分析
Types of Reactions
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the double bonds in the core structure can be hydrogenated.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide or thiourea. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-d
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.
Biology: As a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent, given its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism by which 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 8-{3-Bromo-4-[2-(morpholin-4-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol : Similar structure but with a morpholine ring instead of a piperidine ring.
- 8-{3-Bromo-4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol : Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
特性
CAS番号 |
946534-31-2 |
|---|---|
分子式 |
C30H30BrNO5 |
分子量 |
564.5 g/mol |
IUPAC名 |
19-[3-bromo-4-(2-piperidin-1-ylethoxy)phenyl]-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaene-5,15-diol |
InChI |
InChI=1S/C30H30BrNO5/c31-25-16-19(4-9-26(25)36-15-13-32-11-2-1-3-12-32)30-29-23(22-7-5-21(34)18-28(22)37-30)10-14-35-27-17-20(33)6-8-24(27)29/h4-9,16-18,30,33-34H,1-3,10-15H2 |
InChIキー |
JFYXRAVZLXWQMY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C3C4=C(CCOC5=C4C=CC(=C5)O)C6=C(O3)C=C(C=C6)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chloro-phenyl)-1-(4-methyl-benzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12631414.png)
![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)

![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)


![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)

![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)

![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)

![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
